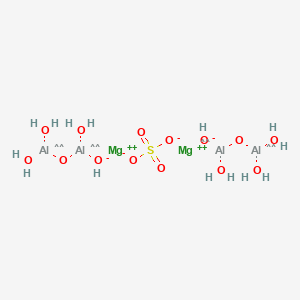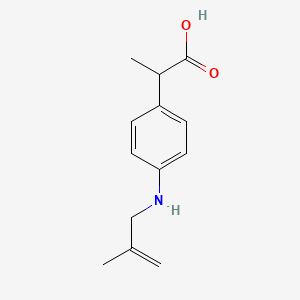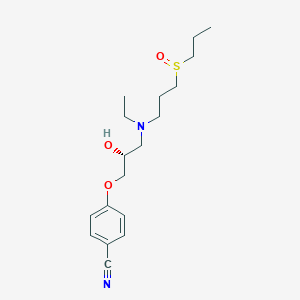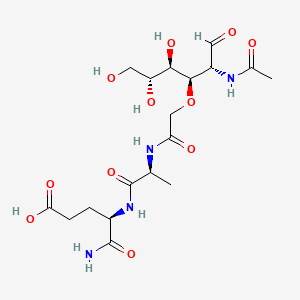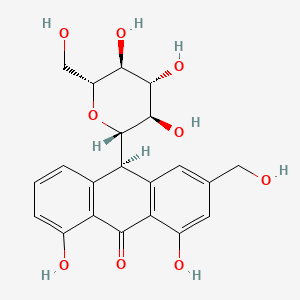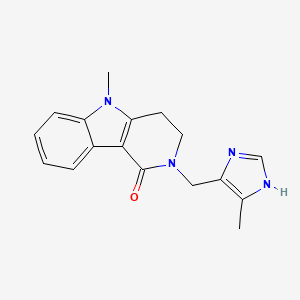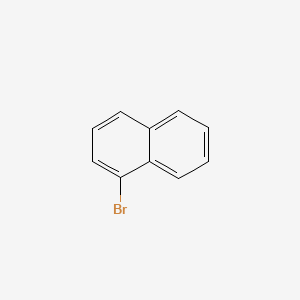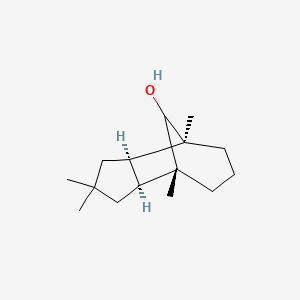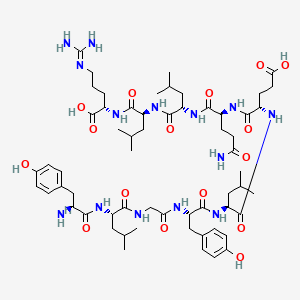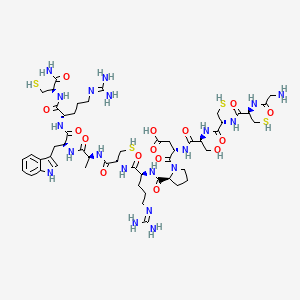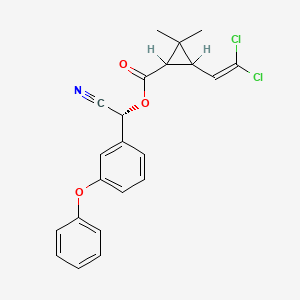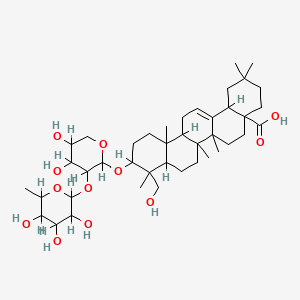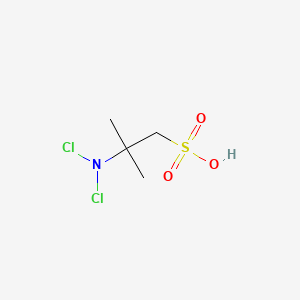
Auriclosene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auriclosene, also known as NVC-422 and CD07223, a potent and Broad spectrum antimicrobial agent. NVC-422 kills in vitro, all bacteria, viruses, yeasts and fungi against which they have been tested. NVC-422 is highly effective in in vitro studies against multi-drug resistant bacteria including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Auriclosene was demonstrated to be highly effective against well-established biofilm grown on urinary tract catheters. Auriclosene demonstrates greater in vitro therapeutic index (ratio of toxicity to efficacy) than existing topical antiseptics.
Applications De Recherche Scientifique
Gold Nanoparticles: Synthesis, Properties, and Applications
Gold nanoparticles (AuNPs), including those derived from auric compounds, have emerged as significant in medical and non-medical applications. Their unique properties, such as biocompatibility and low toxicity, make them ideal for diagnostic and therapeutic uses. This includes applications in biosensors, cancer therapy, and precise drug delivery systems (Hammami et al., 2021).
Unique Roles in Drug Delivery, Targeting, and Imaging
AuNPs play a crucial role in biomedical applications, particularly in drug delivery, targeting, and imaging. Their unique optical, electronic, sensing, and biochemical properties are utilized for medical imaging, drug delivery, and tumor therapy, enhancing early disease detection, diagnosis, and treatment (Kong et al., 2017).
Biodistribution of Nanoparticles
Studies on the biokinetics of gold nanoparticles, especially after intravenous and intratracheal applications, have been crucial. These studies help understand how nanoparticles distribute across different tissues and organs, which is vital for developing safe and effective medical applications (Lipka et al., 2010).
Photothermal Ablation of Pathogenic Bacteria
Gold nanoparticles conjugated with graphene oxide have been developed for photothermal ablation against bacterial pathogens. This application is significant in controlling infectious diseases and offers a potential avenue for medical sterilization and disinfection techniques (Luo et al., 2018).
Cytotoxicity and Genotoxicity in Cancer Cell Lines
Research on the cytotoxicity and genotoxicity of gold and silver nanoparticles synthesized from plant extracts has been directed towards cancer cell lines. These studies provide insights into the potential of these nanoparticles in effectively treating human cancer (Parveen & Rao, 2015).
Gold Nanoparticles in Cancer Therapy
The use of gold nanoparticles in cancer therapy has shown great promise, with applications in diagnosis, monitoring, and treatment. Their unique properties are harnessed to improve treatment strategies and potentially revolutionize cancer management (Lim et al., 2011).
Thermoresponsive Hydrogel for Water Treatment
A thermoresponsive hydrogel incorporating gold nanoparticles has been developed for water treatment using a laser-assisted approach. This highlights the versatility of gold nanoparticles in environmental applications beyond medical fields (Cong et al., 2015).
Propriétés
Numéro CAS |
846056-87-9 |
|---|---|
Nom du produit |
Auriclosene |
Formule moléculaire |
C4H9Cl2NO3S |
Poids moléculaire |
222.09 g/mol |
Nom IUPAC |
2-(dichloroamino)-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C4H9Cl2NO3S/c1-4(2,7(5)6)3-11(8,9)10/h3H2,1-2H3,(H,8,9,10) |
Clé InChI |
QYNRGGHZWCUZLK-UHFFFAOYSA-N |
SMILES |
CC(C)(CS(=O)(=O)O)N(Cl)Cl |
SMILES canonique |
CC(C)(CS(=O)(=O)O)N(Cl)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
846056-87-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NVC-422; NVC 422; NVC422; CD07223; CD-07223; CD 07223; Auriclosene. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



